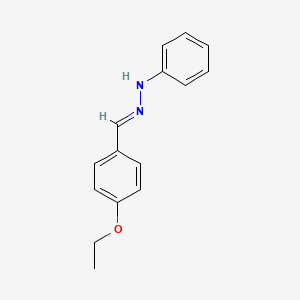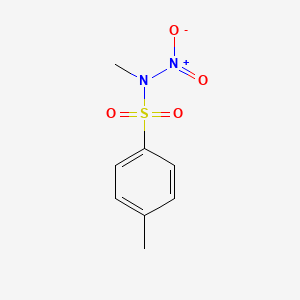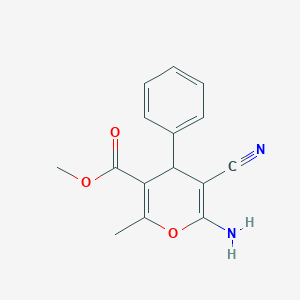
4-Ethoxybenzaldehyde phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxybenzaldehyde phenylhydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is derived from the reaction between 4-ethoxybenzaldehyde and phenylhydrazine. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybenzaldehyde phenylhydrazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+Phenylhydrazine→4-Ethoxybenzaldehyde phenylhydrazone+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxybenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oximes or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-Ethoxybenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-ethoxybenzaldehyde phenylhydrazone involves its interaction with biological molecules. The hydrazone group can form stable complexes with metal ions and can act as a ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzaldehyde phenylhydrazone
- 4-Hydroxybenzaldehyde phenylhydrazone
- 4-Chlorobenzaldehyde phenylhydrazone
Uniqueness
4-Ethoxybenzaldehyde phenylhydrazone is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C15H16N2O/c1-2-18-15-10-8-13(9-11-15)12-16-17-14-6-4-3-5-7-14/h3-12,17H,2H2,1H3/b16-12+ |
Clé InChI |
VIFKPPALNDYUPC-FOWTUZBSSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11554587.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11554592.png)
![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(4-methylphenyl)acetohydrazide](/img/structure/B11554597.png)
![3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid](/img/structure/B11554603.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11554608.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11554617.png)
![2-(2-methylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11554627.png)
![N-[3-(4-Bromobenzylidenehydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B11554628.png)
![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11554633.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11554657.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11554662.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11554670.png)
